molecular formula C9H11ClFN B13053201 (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

Cat. No.: B13053201
M. Wt: 187.64 g/mol
InChI Key: KSFBEURMAVHKMZ-SECBINFHSA-N
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Description

Introduction

Chemical Identity and Nomenclature of (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

This compound belongs to the class of arylalkylamines, characterized by a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group at the chiral α-carbon. Its molecular formula is C₉H₁₂ClFN , with a molecular weight of 189.66 g/mol for the hydrochloride salt. The compound’s IUPAC name is (1R)-1-(2-chloro-5-fluorophenyl)propan-1-amine, reflecting its absolute (R)-configuration at the stereogenic center.

Structural and Spectroscopic Identifiers
  • SMILES Notation : C[C@H](C1=CC(=C(C=C1)F)Cl)N
  • InChI Key : BWZFVQWUKNCKQL-SECBINFHSA-N
  • CAS Registry Numbers :
    • Free base: 1168139-44-3
    • Hydrochloride salt: 967-803-4
Property Value
Molecular Formula C₉H₁₂ClFN
Molecular Weight 189.66 g/mol (hydrochloride)
Optical Rotation Not publicly reported
XLogP3 2.8 (estimated)

The presence of both chlorine and fluorine atoms on the aromatic ring enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions and hydrogen-bonding interactions.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

KSFBEURMAVHKMZ-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

Reductive Amination Procedure

Step Reagents and Conditions Description
1. Condensation 2-Chloro-5-fluorobenzaldehyde + Ammonia or primary amine Formation of imine intermediate under mild acidic/basic conditions
2. Reduction Sodium cyanoborohydride (NaBH3CN) or Lithium aluminum hydride (LiAlH4) Selective reduction of imine to amine at controlled temperature (0–25 °C)
3. Work-up Aqueous quenching, extraction with organic solvents (e.g., dichloromethane) Isolation of crude amine product
4. Purification Recrystallization or chromatographic techniques Removal of impurities and isolation of pure amine

This method is widely reported for its high yield and relatively mild reaction conditions, minimizing side reactions and degradation of sensitive halogen substituents.

Chiral Resolution and Enantioselective Synthesis

To obtain the (R)-enantiomer specifically, the racemic amine mixture is subjected to:

  • Chiral chromatography : Separation on chiral stationary phases to isolate the desired enantiomer.
  • Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid derivatives) to form diastereomers that can be separated by crystallization.
  • Asymmetric catalysis : Use of chiral catalysts or auxiliaries during reductive amination to induce enantioselectivity directly.

Industrial production often combines these approaches to maximize yield and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations Typical Yield (%) Enantiomeric Purity
Reductive Amination 2-Chloro-5-fluorobenzaldehyde NaBH3CN or LiAlH4, Ammonia Mild conditions, high yield Requires chiral resolution step 70–90 Racemic (needs resolution)
Nucleophilic Substitution Halogenated aryl halide Ammonia, DMF Direct substitution, scalable Harsh conditions, possible side reactions 60–80 Racemic (needs resolution)
Asymmetric Synthesis Same as above Chiral catalysts or auxiliaries Direct enantioselectivity More complex, costly 50–85 High (up to >99% ee)

Research Findings and Optimization Notes

  • Reaction Conditions : Optimization of temperature, solvent, and reagent stoichiometry is critical to minimize by-products and maximize yield. For example, reductive amination at room temperature with sodium cyanoborohydride offers high selectivity and mild conditions.

  • Catalyst and Solvent Effects : Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency. In reductive amination, protic solvents can sometimes inhibit reduction efficiency.

  • Purification : Recrystallization from dichloromethane or ethyl acetate is effective for isolating pure amine. Chromatographic techniques are essential for chiral resolution.

  • Scale-Up Considerations : Continuous flow reactors have been explored to improve safety and scalability of reductive amination processes, allowing better control over reaction parameters and product consistency.

  • Analytical Characterization : Purity and stereochemistry are confirmed by NMR (1H, 13C), chiral HPLC, and mass spectrometry. Optical rotation measurements verify enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomerism: Positional Halogen Variations

Example Compound : (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine (CAS: 1213383-14-2)

  • Key Differences :
    • Substituent Positions : Chlorine at position 3 and fluorine at position 2 (vs. 2-Cl and 5-F in the target compound).
    • Implications :
  • Altered electronic distribution due to proximity of halogens (3-Cl and 2-F may enhance intramolecular dipole interactions).
  • Steric effects and receptor binding may differ due to spatial arrangement.
    • Shared Properties : Identical molecular weight (187.64 g/mol) and similar predicted boiling points and pKa values .

Halogen Substitution: Bromine vs. Chlorine

Example Compound : (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS: 1213920-86-5)

  • Key Differences :
    • Halogen : Bromine at position 3 (vs. chlorine in the target compound).
    • Chain Modification : Additional methyl group at the propanamine β-carbon.
    • Implications :
  • Bromine’s Polarizability : May enhance hydrophobic interactions or binding affinity in hydrophobic pockets.
  • Molecular Weight: 246.12 g/mol (higher due to Br and methyl group) .

Aromatic System and Functional Group Modifications

Example Compound : N-(3-[¹⁸F]Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

  • Key Differences :
    • Substituents : 3-Fluoro and 5-tetrazinyl groups (vs. 2-Cl and 5-F in the target compound).
    • Backbone : Propan-1-amine attached to a benzyl group (vs. direct phenyl linkage).
    • Implications :
  • Tetrazine Group : Enables bioorthogonal click chemistry for radiopharmaceutical applications (e.g., Aβ plaque imaging).
  • Pharmacokinetics : Superior brain clearance compared to analogues, enhancing imaging contrast .

Complex Aromatic Systems: Naphthyl and Trifluoromethyl Groups

Example Compound : Cinacalcet (N-[(R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine)

  • Key Differences: Aromatic Systems: Naphthyl and trifluoromethylphenyl groups (vs. monocyclic 2-Cl-5-F-phenyl). Chain Extension: Ethyl spacer between naphthyl and propanamine. Implications:
  • Biological Activity : Acts as a calcimimetic by allosterically activating calcium-sensing receptors (CaSR).
    • Molecular Weight : 357.41 g/mol .

Propanamine Chain Stereochemistry and Branching

Example Compound : (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS: 1336125-00-8)

  • Key Differences :
    • Amine Position : Propan-2-amine (vs. propan-1-amine in the target compound).
    • Substituents : 3-Bromo and 5-trifluoromethyl groups.
    • Implications :
  • Stereochemical Effects : Altered spatial orientation may impact receptor binding.
  • Molecular Weight: 282.10 g/mol .

Research Findings and Implications

  • Positional Isomerism : Substitutions at positions 2 and 5 (vs. 3 and 2) alter electronic and steric profiles, which may influence receptor binding kinetics .
  • Halogen Effects : Bromine’s polarizability may enhance binding affinity but reduce solubility compared to chlorine .
  • Tetrazine Functionalization : Enables applications in pretargeted imaging via bioorthogonal chemistry .
  • Stereochemistry : The (R)-configuration is critical for biological activity in analogues like Cinacalcet .

Biological Activity

(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group, resulting in a molecular formula of C10_{10}H12_{12}ClF and a molecular weight of approximately 187.64 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical properties and biological activities, making it a subject of interest for various therapeutic applications.

Neurotransmission Modulation

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to mood disorders such as depression and anxiety. Research indicates that the compound interacts with specific receptors involved in neurotransmission, potentially modulating biochemical pathways critical for mood regulation.

Enzymatic Interactions

The compound's interactions with enzymes have been explored to understand its metabolic pathways. Studies suggest that it can undergo enzymatic transformations that affect its efficacy and safety profile, which is crucial for developing therapeutic agents targeting neurological conditions.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing their activity and the associated signaling pathways.
  • Enzymatic Modulation : It may inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, thereby altering neurotransmitter levels in the brain.

Comparative Analysis with Related Compounds

A comparative analysis highlights the significance of halogen substitution in determining the biological activity of structurally similar compounds. The following table summarizes key differences among related compounds:

Compound NameStructural DifferencesPotential Implications
(R)-1-(2-Chlorophenyl)propan-1-amineLacks fluorine atomMay exhibit different reactivity and biological activity
(R)-1-(2-Fluorophenyl)propan-1-amineLacks chlorine atomDifferent chemical properties affecting pharmacodynamics
(R)-1-(2-Bromo-5-fluorophenyl)propan-1-amineContains bromine instead of chlorineMay influence reactivity and biological interactions

This table illustrates how variations in halogen substitution can impact the pharmacological properties of similar amines.

Study on Antidepressant Activity

A notable study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting potential efficacy as an antidepressant agent. Behavioral assays demonstrated improvements comparable to established antidepressants, highlighting its therapeutic potential .

Antibacterial Activity

Although primarily studied for its neuropharmacological applications, preliminary research also explored the antibacterial properties of related compounds. For instance, derivatives with similar structural motifs exhibited significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. This suggests that further exploration into the antibacterial properties of this compound could be warranted .

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